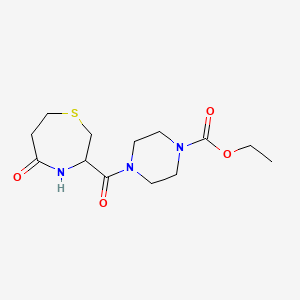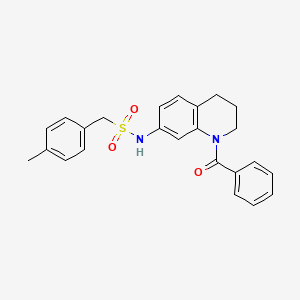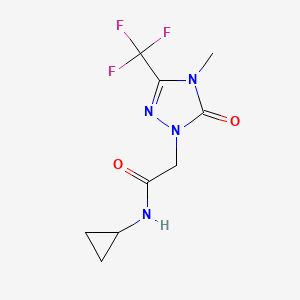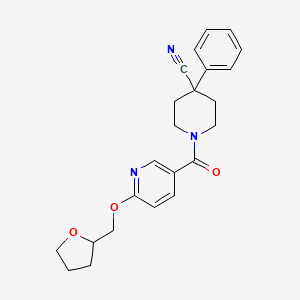![molecular formula C32H22N6O2S B2848681 N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide CAS No. 397279-24-2](/img/structure/B2848681.png)
N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compound is isostructural with naturally occurring nucleotides . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of similar compounds and their complexes was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis of similar compounds .Physical And Chemical Properties Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Gas Adsorption
Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. They offer controlled porosity and structural versatility. Researchers have synthesized novel MOFs using N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide (TIBM) as an organic linker. These MOFs exhibit promising properties for gas adsorption, particularly carbon dioxide (CO₂) capture . For instance:
Solvothermal Synthesis
The solvothermal synthesis method has been employed to prepare TIBM-based MOFs. Solvothermal conditions allow precise control over crystal growth, resulting in well-defined structures with desired properties .
Porous Materials and Selectivity
TIBM-Cu MOF, owing to its high porosity (0.3–1.5 nm), demonstrates significant CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) . This selectivity is crucial for gas separation processes.
Imidazole Derivatives
The compound’s imidazole moiety contributes to its properties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. It has diverse applications, including in pharmaceuticals, coordination chemistry, and catalysis .
Thiophene Derivatives
The presence of thiophene rings in TIBM suggests potential applications in organic electronics, sensors, and optoelectronic devices. Thiophenes are known for their π-conjugated systems and electronic properties .
Mecanismo De Acción
Target of Action
The compound N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure . They can interact with their targets in several ways, such as through hydrogen bonding or ionic interactions, due to the presence of nitrogen atoms and double bonds in the imidazole ring
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they could have diverse effects at the molecular and cellular level
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. Imidazole compounds are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents . This suggests that they could be active in a wide range of environments.
Direcciones Futuras
Benzimidazoles have a broad spectrum of biological activities and are used for spectral and catalytic properties . They can be utilized as optical sensors for bioimaging and in photovoltaics . There are many papers and reviews on the topic, such as those on lanthanide complexes , first-row transition metal complexes , and second- and third-row transition metal complexes .
Propiedades
IUPAC Name |
2-N,5-N-bis[3-(1H-benzimidazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N6O2S/c39-31(33-21-9-5-7-19(17-21)29-35-23-11-1-2-12-24(23)36-29)27-15-16-28(41-27)32(40)34-22-10-6-8-20(18-22)30-37-25-13-3-4-14-26(25)38-30/h1-18H,(H,33,39)(H,34,40)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCLFLMJHPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2848602.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)


![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)


![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2848616.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)
